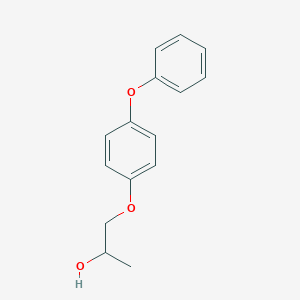
1-(4-Phenoxyphenoxy)-2-propanol
概要
説明
1-(4-Phenoxyphenoxy)-2-propanol is also known as Pyriproxyfen . It is a pesticide found to be effective against a variety of insects . It was introduced to the US in 1996 to protect cotton crops against whitefly and has also been found useful for protecting other crops . It is also used as a prevention for flea control on household pets, for killing indoor and outdoor ants and roaches .
Synthesis Analysis
The synthesis of 1-(4-Phenoxyphenoxy)-2-propanol involves the preparation of the intermediate used for oxidation, 1-(4-methyl phenoxy),4-phenoxy benzene by the nucleophilic condensation process starting from commonly available materials .Molecular Structure Analysis
The molecular formula of 1-(4-Phenoxyphenoxy)-2-propanol is C20H19NO3 . The structure is based on structures generated from information available in ECHA’s databases .Physical And Chemical Properties Analysis
1-(4-Phenoxyphenoxy)-2-propanol is a white to pale yellow solid or a colorless to yellow clear liquid . It has a relative molecular mass of 321.37 g/mol .科学的研究の応用
Enzymatic Synthesis and Resolution
- Enzyme-Catalyzed Hydrolysis : The compound has been used in enzymatic hydrolysis to prepare enantiomerically pure juvenile hormone analogues. Specific enzymes, such as lipases, have been studied for their ability to preferentially hydrolyze certain enantiomers of this compound (Nishizawa et al., 1997).
- Enantioselective Acylation : It's involved in enantioselective acylation processes, highlighting the compound's importance in creating chiral molecules for various applications (Miyazawa et al., 2001).
Chemical Synthesis and Analysis
- Alkylation Reactions : It's used in alkylation reactions of phenol with 1-propanol, showing its relevance in organic synthesis and catalysis (Sato et al., 1999).
- Synthesis and Characterization : Research has been conducted on the synthesis and analysis of 1-(4-Phenoxyphenoxy) propyl-2-ol, focusing on reaction conditions and product characterization (Gao Yong-hong, 2005).
Environmental and Biological Applications
- Bioremediation of Bisphenol A : The compound has been studied in the context of bioremediation, particularly in the metabolism of Bisphenol A, an environmental contaminant (Chhaya & Gupte, 2013).
- Photodegradation Studies : Its role in the photodegradation of certain herbicides in aqueous solutions has been explored, showing its potential in environmental chemistry (Vione et al., 2010).
Safety And Hazards
Pyriproxyfen has low acute toxicity . At elevated doses exceeding 5000 mg/kg of body weight, pyriproxyfen affects the liver in mice, rats, and dogs . It also changes cholesterol levels, and may cause modest anemia at high doses . The CLP Regulation ensures that the hazards presented by chemicals are clearly communicated to workers and consumers in the European Union through classification and labeling of chemicals .
将来の方向性
Phenoxypyridine, the bioisostere of diaryl ethers, has been widely introduced into bioactive molecules as an active scaffold, which has different properties from diaryl ethers . In this paper, the bioactivities, structure-activity relationships, and mechanism of compounds containing phenoxypyridine were summarized, which may help to explore the lead compounds and discover novel pesticides with potential bioactivities .
特性
IUPAC Name |
1-(4-phenoxyphenoxy)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O3/c1-12(16)11-17-13-7-9-15(10-8-13)18-14-5-3-2-4-6-14/h2-10,12,16H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVAHBQKJLFMRFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC1=CC=C(C=C1)OC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Phenoxyphenoxy)-2-propanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



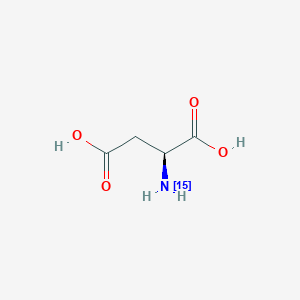
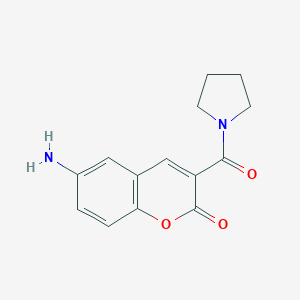
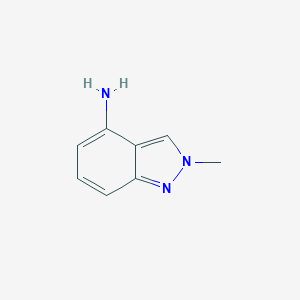
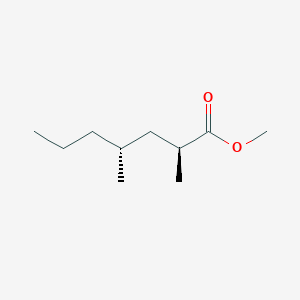
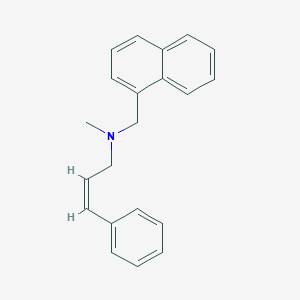
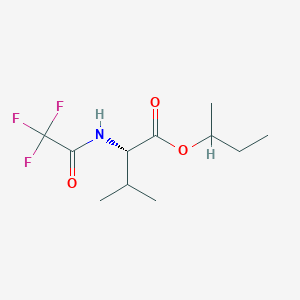
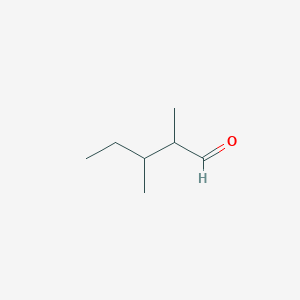
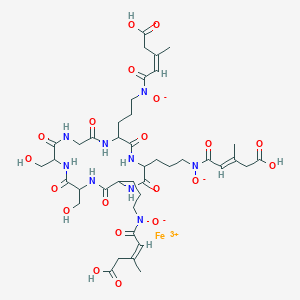
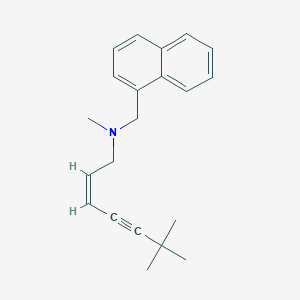
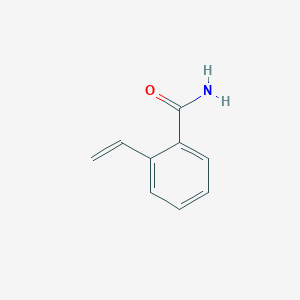
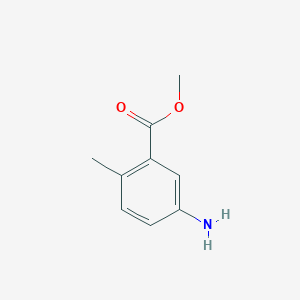
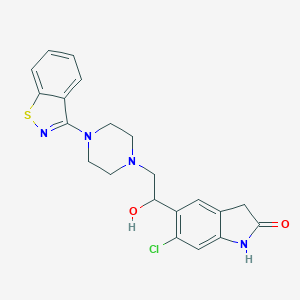
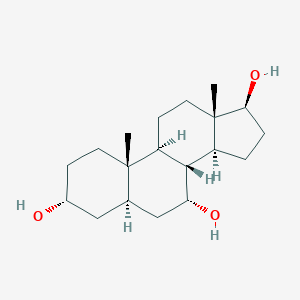
![Ethanol, 2,2'-[[4-[(2-bromo-6-chloro-4-nitrophenyl)azo]-3-chlorophenyl]imino]bis-](/img/structure/B105966.png)